molecular formula C8H16N2 B15329960 (4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine

(4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine

Cat. No.: B15329960
M. Wt: 140.23 g/mol
InChI Key: ACSQOHDWJKTBRH-SFYZADRCSA-N
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Description

(4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine is a bicyclic nitrogen-containing heterocycle. This compound is notable for its structural complexity and potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure makes it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine can be achieved through several methods. One common approach involves the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with piperazine derivatives under microwave conditions . This method is advantageous due to its high yield, rapid reaction time, and environmentally friendly nature.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. The choice of solvents and reaction conditions is optimized to ensure maximum yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound have shown promise as antibacterial agents. The compound’s structural features enable it to inhibit bacterial enzymes, making it a potential lead compound for antibiotic development .

Industry

Industrially, this compound is used in the synthesis of various fine chemicals and intermediates. Its reactivity and stability make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of (4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. In the context of antibacterial activity, the compound inhibits bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential metabolic processes. This inhibition leads to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine is unique due to its specific stereochemistry and the presence of a methyl group at the 6-position

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

(4aR,7aR)-6-methyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine

InChI

InChI=1S/C8H16N2/c1-10-5-7-3-2-4-9-8(7)6-10/h7-9H,2-6H2,1H3/t7-,8+/m1/s1

InChI Key

ACSQOHDWJKTBRH-SFYZADRCSA-N

Isomeric SMILES

CN1C[C@H]2CCCN[C@H]2C1

Canonical SMILES

CN1CC2CCCNC2C1

Origin of Product

United States

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